molecular formula C69H122N26O22 B13395061 TNF-alpha (31-45), human

TNF-alpha (31-45), human

Cat. No.: B13395061
M. Wt: 1667.9 g/mol
InChI Key: HYFATHUJEOQTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TNF-alpha (31-45), human: is a peptide fragment derived from the tumor necrosis factor-alpha (TNF-alpha) protein. TNF-alpha is a proinflammatory cytokine that plays a crucial role in inflammation, immune response, and apoptosis. The peptide fragment TNF-alpha (31-45) is known for its ability to activate the NF-kB pathway, promoting cancer growth, invasion, and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : TNF-alpha (31-45), human is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with the use of reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling reactions .

Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product .

Chemical Reactions Analysis

Types of Reactions: : TNF-alpha (31-45), human primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions: : The synthesis of this compound involves reagents such as Fmoc-protected amino acids, HBTU, and piperidine for deprotection. The reactions are carried out under mild conditions to prevent degradation of the peptide .

Major Products: : The major product of the synthesis is the TNF-alpha (31-45) peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .

Mechanism of Action

TNF-alpha (31-45), human exerts its effects by activating the NF-kB pathway. This pathway is involved in the regulation of immune responses, cell proliferation, and apoptosis. TNF-alpha (31-45) binds to the TNF receptor 2 (TNFR2), leading to the activation of NF-kB and the transcription of target genes that promote inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other peptide fragments of TNF-alpha, such as TNF-alpha (10-36) and TNF-alpha (46-65) .

Uniqueness: : TNF-alpha (31-45), human is unique due to its specific sequence and its potent ability to activate the NF-kB pathway. This makes it particularly useful in research focused on inflammation and cancer .

Properties

Molecular Formula

C69H122N26O22

Molecular Weight

1667.9 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[2-[[4-amino-2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid

InChI

InChI=1S/C69H122N26O22/c1-30(2)23-41(93-64(114)42(24-31(3)4)89-53(103)35(10)85-62(112)45(27-48(72)97)91-55(105)34(9)83-58(108)38(16-13-21-80-68(75)76)86-56(106)37(70)15-12-20-79-67(73)74)61(111)84-36(11)54(104)90-44(26-47(71)96)57(107)82-29-49(98)95-52(33(7)8)65(115)88-40(18-19-50(99)100)60(110)92-43(25-32(5)6)63(113)87-39(17-14-22-81-69(77)78)59(109)94-46(66(116)117)28-51(101)102/h30-46,52H,12-29,70H2,1-11H3,(H2,71,96)(H2,72,97)(H,82,107)(H,83,108)(H,84,111)(H,85,112)(H,86,106)(H,87,113)(H,88,115)(H,89,103)(H,90,104)(H,91,105)(H,92,110)(H,93,114)(H,94,109)(H,95,98)(H,99,100)(H,101,102)(H,116,117)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)

InChI Key

HYFATHUJEOQTRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.